Cobalt(II)citrate hydrate

Description

Significance of Coordination Compounds in Academic Research

Coordination compounds, which consist of a central metal atom or ion bonded to surrounding molecules or ions known as ligands, are fundamental to many areas of science. researchgate.netvavaclasses.com Their diverse structures and reactive properties make them a lively field of chemical research. amrita.edu In inorganic chemistry, they are a cornerstone, providing deep insights into chemical bonding and molecular geometry. vavaclasses.com

The significance of these compounds extends into various disciplines:

Biological Systems: Many essential biological molecules are coordination compounds. researchgate.net For instance, hemoglobin and myoglobin (B1173299) are iron-containing complexes vital for oxygen transport and storage, while chlorophyll, a magnesium-based coordination compound, is crucial for photosynthesis. vavaclasses.com Vitamin B12 is a notable example of a biologically important cobalt coordination compound. nih.gov

Catalysis: In industrial chemistry, coordination compounds are widely used as catalysts to facilitate and control chemical reactions, such as in the synthesis of ammonia. vavaclasses.comamrita.edu

Materials Science: The development of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers, relies on the principles of coordination chemistry. These materials have potential applications in fields like gas storage and drug delivery. vavaclasses.com

Analytical Chemistry: Techniques like complexometric titrations use coordination compounds such as EDTA to determine the concentration of metal ions in solutions. vavaclasses.com

The study of coordination chemistry allows researchers to design and synthesize novel molecules with specific functions, driving innovation across scientific and technological fields. amrita.edujchemrev.com

Overview of Cobalt(II) Coordination Chemistry in Context of Citrate (B86180) Ligands

The interaction between cobalt(II) ions and citrate ligands is a key area of research, particularly due to the versatile binding capabilities of the citrate ion. Citric acid, a naturally occurring α-hydroxycarboxylic acid, can coordinate with metal ions in various ways, influenced by factors such as pH. nih.govacs.org

Research has shown that the coordination of cobalt(II) with citrate is complex and can result in a variety of structures. acs.orgresearchgate.net The citrate ligand typically binds to the Co(II) ion in a tridentate fashion, utilizing its α-hydroxyl group, α-carboxylate group, and one of its β-carboxylate groups. acs.org This interaction generally leads to an octahedral coordination environment around the cobalt(II) ion. acs.orgresearchgate.net

Depending on reaction conditions like pH, temperature, and the presence of counterions, different cobalt(II)-citrate complexes can be formed. acs.orgresearchgate.net These can range from mononuclear species to more complex dinuclear and polymeric structures. nih.govacs.orgacs.org For example, at a pH of around 5, a dinuclear complex, [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻, has been isolated. acs.orgucy.ac.cy At a higher pH of approximately 8, a mononuclear complex, (NH₄)₄[Co(C₆H₅O₇)₂], has been synthesized. nih.govmdpi.com

The structural diversity of these compounds is significant. Studies have identified the formation of one-dimensional and two-dimensional polymeric frameworks. acs.org For instance, one complex forms a chiral helical chain, while others can form layered structures. acs.org The interconversion between some of these polymeric forms has been observed to be dependent on pH and the specific counterions present in the reaction. acs.orgresearchgate.net This highlights the intricate relationship between reaction conditions and the resulting molecular architecture in the cobalt(II)-citrate system. acs.org

Historical Context and Evolution of Research on Cobalt(II)-Citrate Systems

The study of citric acid and its interactions with metals has a long history. The isolation of citric acid is credited to the Swedish chemist Carl Wilhelm Scheele in 1784. newworldencyclopedia.orgwikipedia.org Industrial-scale production began in the late 19th century, initially based on the citrus fruit industry. newworldencyclopedia.orgwikipedia.org A significant advancement came in 1917 when food chemist James Currie discovered that the mold Aspergillus niger could efficiently produce citric acid from sugar, a method that remains a primary industrial route today. newworldencyclopedia.orgwikipedia.org

The ability of citric acid to chelate, or bind, metal ions has been recognized for its utility in various applications, from water softening to use in cleaning agents. newworldencyclopedia.org In the context of coordination chemistry, research into metal-citrate complexes has evolved to explore their specific structures and properties.

Early research into cobalt-citrate systems laid the groundwork for understanding their complex behavior in aqueous solutions. researchgate.net More recent and detailed investigations have employed advanced analytical techniques like single-crystal X-ray diffraction to precisely determine the structures of these compounds. acs.orgacs.org These studies have revealed the formation of diverse and intricate structures, including dinuclear and polymeric cobalt(II) citrate complexes. acs.orgacs.org

The focus of contemporary research has expanded to investigate how factors like pH and temperature dictate the assembly of these complexes, leading to the isolation and characterization of novel one- and two-dimensional frameworks. acs.orgresearchgate.net This evolution from general observation to detailed structural and synthetic studies demonstrates a growing sophistication in the field, driven by the potential applications and the fundamental chemical interest of these coordination systems.

Structure

2D Structure

Properties

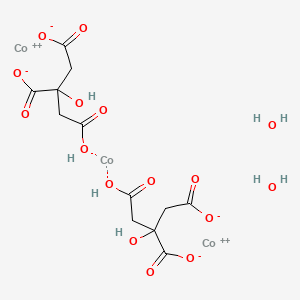

Molecular Formula |

C12H16Co3O16 |

|---|---|

Molecular Weight |

593.04 g/mol |

IUPAC Name |

2-(carboxymethyl)-2-hydroxybutanedioate;cobalt;cobalt(2+);dihydrate |

InChI |

InChI=1S/2C6H8O7.3Co.2H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;2*1H2/q;;;2*+2;;/p-4 |

InChI Key |

VXHGWVXYUTXIAQ-UHFFFAOYSA-J |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Co].[Co+2].[Co+2] |

Origin of Product |

United States |

Synthetic Methodologies for Cobalt Ii Citrate Hydrate

Solution-Based Synthesis Approaches

Solution-based methods are the most common strategies for the synthesis of cobalt(II) citrate (B86180) hydrate (B1144303), offering good control over reaction conditions and product properties. These techniques involve the reaction of cobalt precursors with citric acid or its salts in a suitable solvent, typically water.

Co-precipitation is a widely employed technique for synthesizing cobalt citrate complexes. This method involves dissolving a cobalt(II) salt and a citrate source (citric acid or a citrate salt) in a solvent and then inducing precipitation by adjusting the solution's conditions.

A common approach involves the reaction of a cobalt(II) salt, such as cobalt(II) nitrate (B79036) hexahydrate or cobalt(II) sulfate, with citric acid in an aqueous solution. mdpi.comresearchgate.net The pH of the reaction mixture is a critical parameter that is carefully controlled, often adjusted to approximately 8 with a base like ammonia, to facilitate the formation of the desired citrate complex. mdpi.comnih.gov For instance, a soluble mononuclear complex, (NH₄)₄[Co(C₆H₅O₇)₂], has been synthesized from a reaction mixture containing Co(II) and citrate in a 1:2 molar ratio at a pH of about 8. nih.gov In one specific synthesis, cobalt(II) nitrate hexahydrate (0.30 g) and citric acid (0.42 g) were dissolved in water, and the pH was adjusted to ~8 with ammonia. After filtration, the addition of ethanol (B145695) and cooling to 4 °C yielded dark pink crystals of the cobalt citrate complex. mdpi.com

The general process of co-precipitation involves dropping the salt solution and the precipitating agent simultaneously into the solvent while maintaining a constant pH. youtube.com After the addition is complete, the system is often left to stir overnight, a step known as maturation, to ensure the completion of the precipitation process. youtube.com The resulting precipitate is then separated from the mother solution via filtration. youtube.com

Another co-precipitation method utilizes cobalt(II) hydroxide (B78521) carbonate, which is reacted with a heated solution of citric acid. For example, 422.4 g of citric acid dissolved in 600 ml of water at about 80°C was reacted with a mash of 315.2 g of cobalt(II) hydroxide carbonate in 1400 ml of water. prepchem.com This process, followed by filtration and spray drying, yielded 704.4 g of cobalt citrate. prepchem.com The pH plays a significant role in determining the final product; for instance, in related cobalt carbonate precipitation, cobalt initially precipitates as cobalt carbonate hydroxide at a higher pH (9–11) and converts to cobalt carbonate at a lower pH (6.5–8). aalto.fi

Table 1: Co-precipitation Synthesis Parameters for Cobalt Citrate Complexes

| Cobalt(II) Precursor | Citrate Source | Solvent | pH | Additional Reagents | Outcome | Reference |

|---|---|---|---|---|---|---|

| Co(NO₃)₂·6H₂O | Citric Acid | Water | ~8 | Ammonia, Ethanol | (NH₄)₄[Co(C₆H₅O₇)₂] crystals | mdpi.com |

| Co(II) salt | Citric Acid | Aqueous | 1-4 | - | Polymeric cobalt(II) citrate complexes | researchgate.netacs.org |

| Cobalt(II) hydroxide carbonate | Citric Acid | Water | Not specified | - | Cobalt citrate powder | prepchem.com |

Hydrothermal synthesis is another effective method for producing cobalt citrate complexes, often resulting in crystalline, polymeric structures. This technique involves carrying out the reaction in an aqueous solution at elevated temperatures (typically above 100°C) and pressures in a sealed vessel, such as an autoclave. The specific conditions, including temperature, pH, and the presence of counterions, play a crucial role in directing the formation of different structural frameworks. researchgate.netacs.org

Research has shown that the reaction of cobalt(II) ions with citric acid in an acidic aqueous solution (pH 1–4) under hydrothermal conditions can lead to the isolation of several new polymeric cobalt(II) citrate complexes. researchgate.netacs.org These complexes exhibit diverse structural features, from one-dimensional helical chains to two-dimensional layered structures, depending on the precise reaction parameters. researchgate.netacs.org For example, heating one coordination polymer can result in its irreversible transformation into another, demonstrating the influence of temperature on the final product. researchgate.netacs.org

A green, modified Pechini method utilizes hydrothermal conditions at 180°C to incorporate Co²⁺-citric coordination compounds into a carbonaceous template, which typically has a spherical morphology. researchgate.net This approach replaces the traditional ethylene (B1197577) glycol polymerization agent with a carbohydrate like fructose (B13574). researchgate.net Hydrothermal methods are also employed to synthesize various metal-organic complexes, demonstrating the versatility of this technique. researchgate.net For instance, spinel cobalt oxides with tunable morphologies (nanospheres, hexagons, and nanocubes) have been synthesized via a one-pot hydrothermal pathway by systematically varying the reaction time. nih.gov

Influence of Precursor Selection on Product Characteristics and Yield

The purity of the final precipitate can also be influenced by the precursor and reaction conditions. In the precipitation of cobalt carbonate, the purity of the precipitates could be increased by reducing the tendency for aggregation during the process. aalto.fi The use of cobalt(II) hydroxide carbonate in reaction with citric acid has been shown to produce a high yield of cobalt citrate, with one reported synthesis achieving a yield equivalent to about 99% by weight of the initial cobalt feed. prepchem.com The selection of the iron salt precursor in the continuous hydrothermal synthesis of Fe-Co oxide nanoparticles has also been shown to affect the crystallinity of the final product. acs.org

Table 2: Effect of Cobalt Precursor on Product Characteristics

| Precursor | Observed Effect | Resulting Product/Characteristic | Reference |

|---|---|---|---|

| Cobalt Nitrate | Leads to more crystalline phases in some catalyst systems. | Co₃O₄ phase observed in CoRe catalysts. | osti.gov |

| Cobalt Acetate (B1210297) | Can result in less crystalline or amorphous products. | No bulk crystallinity observed in CoRe catalysts. | osti.gov |

| Cobalt(II) hydroxide carbonate | Can lead to high product yields. | ~99% yield of cobalt citrate. | prepchem.com |

Green Chemistry Approaches in Cobalt(II)citrate Hydrate Synthesis

In recent years, there has been a growing interest in developing environmentally benign methods for synthesizing chemical compounds, including cobalt(II) citrate hydrate. Green chemistry approaches aim to minimize the use and generation of hazardous substances. tandfonline.comdovepress.comnih.gov

One prominent green synthesis strategy involves the use of plant extracts as reducing and capping agents. kashanu.ac.irnih.gov Bioactive compounds found in plant extracts, such as polyphenols and flavonoids, can effectively reduce metal ions to form nanoparticles and stabilize them, preventing aggregation. nih.gov For instance, extracts from Phytolacca dodecandra and Psidium guajava leaves have been used to synthesize cobalt oxide nanoparticles from cobalt(II) nitrate hexahydrate. kashanu.ac.irnih.gov This biological method is presented as a simple, cost-effective, and eco-friendly alternative to conventional chemical methods. dovepress.comnih.gov

Citric acid itself is considered a green reagent, being a natural chelator that is generally recognized as safe (GRAS) by the US Food and Drug Administration. mdpi.comtandfonline.com Its use as a complexing agent in synthesis can be part of a greener process. researchgate.nettandfonline.com A modified Pechini method, for example, represents a greener alternative by replacing the commonly used ethylene glycol with a carbohydrate like fructose and performing the reaction under hydrothermal conditions. researchgate.net These green approaches not only reduce the environmental impact but can also offer advantages in controlling the properties of the synthesized materials. kashanu.ac.ir

Control over Morphology and Particle Size during Synthesis

The ability to control the morphology and particle size of cobalt(II) citrate hydrate during synthesis is crucial as these properties determine its performance in various applications. Several synthetic parameters can be adjusted to tune the final physical form of the product.

Key factors that influence morphology and particle size include pH, reaction temperature, reaction time, mixing speed, and the concentration of reactants. aalto.firesearchgate.netacs.org Studies on cobalt-based compounds have demonstrated that:

pH: The pH of the reaction medium is a critical factor. researchgate.netacs.org For instance, in the synthesis of polymeric cobalt(II) citrate complexes, interconversions between different structural forms were found to be pH-dependent. researchgate.netacs.org In the co-precipitation of cobalt ferrite, the pH at which the reaction is maintained can control the relative abundance of nano and crystalline fractions. rsc.org

Temperature: The reaction temperature can influence the growth and crystallinity of the particles. aalto.fi In the precipitation of cobalt carbonate, a longer reactant addition time and higher temperature resulted in a higher growth response and larger crystallite size. aalto.fi

Reaction Time: Varying the reaction time in hydrothermal synthesis has been shown to be an effective way to control morphology. nih.gov For example, in the synthesis of spinel cobalt oxides, different morphologies such as nanospheres, hexagons, and nanocubes were obtained by systematically changing the reaction duration. nih.gov

Additives and Capping Agents: The use of additives like citric acid can influence particle formation and growth. researchgate.net In the synthesis of silver nanoparticles, citric acid was used to regulate particle size and aggregation. tandfonline.com Similarly, in the green synthesis of cobalt oxide nanoparticles, plant extracts act as capping agents that control the size and shape of the particles. kashanu.ac.irnih.gov

For example, cobalt nanoparticles produced via a liquid-phase reduction method had a spherical shape with a diameter of 400 nm, but decreasing the concentration of the reducing agent (hydrazine) led to the formation of dendritic nanoparticles. researchgate.net This demonstrates the fine control that can be exerted over the final product's physical characteristics by carefully manipulating the synthesis conditions.

Structural Elucidation and Coordination Chemistry of Cobalt Ii Citrate Hydrate

Ligand Coordination Modes of Citrate (B86180) with Cobalt(II) Ions

The versatility of the citrate ligand, a β-hydroxyl tricarboxylic acid, allows for multiple modes of coordination with metal ions. acs.org In cobalt(II) citrate complexes, two primary coordination patterns are consistently observed: tridentate chelation and bridging architectures that lead to polymeric structures.

Beyond the initial tridentate chelation, the citrate ligand's remaining carboxylate groups are available for further coordination, enabling the formation of extended, polymeric structures. acs.orgresearchgate.netfigshare.com In these architectures, the citrate molecule acts as a bridging ligand, linking multiple cobalt(II) centers. This bridging can occur through several mechanisms:

α-Carboxylate Bridging: In the complex [Co(H₂cit)(H₂O)]n, the two oxygen atoms of the α-carboxylate group form bridges between Co(II) ions, resulting in the formation of a chiral helical chain. acs.orgresearchgate.net

β-Carboxylate Bridging: In other polymeric complexes, the "long-arm" β-carboxylate groups extend to coordinate with adjacent cobalt centers. acs.orgacs.org For instance, in complex 4 (see table below), the dimeric units [Co₂(Hcit)₂(H₂O)₂] are linked into a layered structure by the oxygen atoms of the β-carboxylate groups. acs.orgacs.org This bridging is crucial in constructing one-dimensional chains and two-dimensional layered frameworks. acs.org

Geometrical Preferences and Coordination Environments of Cobalt(II) Centers

The electronic configuration of the high-spin Co(II) ion (d⁷) allows for several coordination geometries, but in complexes with citrate, an octahedral environment is overwhelmingly preferred.

In virtually all characterized cobalt(II) citrate complexes, the Co(II) ion exhibits an octahedral coordination environment. acs.orgacs.orgresearchgate.net This six-coordinate sphere is typically satisfied by oxygen atoms from the citrate ligand(s) and, in many cases, by water molecules. For example, in the mononuclear complex (NH₄)₄[Co(C₆H₅O₇)₂], two citrate ligands provide all the necessary donor atoms to fulfill the octahedral coordination of the Co(II) ion. nih.gov In polynuclear structures, the octahedral sphere around a cobalt center can be completed by oxygen atoms from bridging citrate ligands and coordinated water molecules. acs.orgmdpi.com

While the general geometry is octahedral, it is often not perfect. The constraints of the citrate ligand's structure and the varied nature of the coordinating groups typically lead to a distorted octahedral geometry. nih.govresearchgate.net This distortion arises from the different bond lengths and angles imposed by the chelate rings of the citrate ligand. researchgate.netorientjchem.org For instance, the X-ray structure of the mononuclear anion [Co(C₆H₅O₇)₂]⁴⁻ reveals a distorted octahedral arrangement around the Co(II) ion. nih.gov Such distortions are common in cobalt(II) complexes and can significantly influence the electronic and magnetic properties of the compound. nju.edu.cnrsc.org

Formation of Mononuclear and Polynuclear Cobalt(II)-Citrate Complexes

The reaction conditions, particularly pH and stoichiometry, dictate whether the resulting complex is a discrete mononuclear unit or an extended polynuclear array. acs.orgnih.gov

A notable example of a mononuclear complex is (NH₄)₄[Co(C₆H₅O₇)₂], which can be synthesized and isolated from aqueous solutions at a pH of approximately 8 with a 1:2 molar ratio of Co(II) to citrate. nih.gov In this structure, a single, central cobalt(II) ion is coordinated by two citrate ligands, forming a discrete anionic complex, [Co(C₆H₅O₇)₂]⁴⁻. nih.gov

In contrast, reactions studied at lower pH levels (pH 1-4) have yielded a variety of polynuclear (specifically, polymeric) cobalt(II) citrate complexes. acs.orgacs.org These structures are built from repeating units linked by bridging citrate ligands. Examples include one-dimensional chains and two-dimensional layered complexes. acs.orgresearchgate.net The formation of these extended frameworks is driven by the ability of the citrate ligand's carboxylate groups to bridge multiple metal centers, creating dimeric, trimeric, or infinite polymeric structures. acs.orgrsc.org For example, the complex [Co(H₂O)₄]n[Co₂(Hcit)₂(H₂O)₄]n·6nH₂O features a dimeric cobalt(II) citrate unit, [Co₂(Hcit)₂(H₂O)₄]²⁻, which further polymerizes into a one-dimensional chain. acs.orgacs.orgresearchgate.net

Research Data on Cobalt(II) Citrate Complexes

The following table summarizes the structural characteristics of several cobalt(II) citrate complexes isolated under varying reaction conditions, as determined by single-crystal X-ray diffraction.

| Complex Formula | Nuclearity | Co(II) Geometry | Citrate Coordination Mode | Resulting Structure |

| (NH₄)₄[Co(C₆H₅O₇)₂] nih.gov | Mononuclear | Distorted Octahedral | Tridentate | Discrete anionic complex |

| [Co(H₂cit)(H₂O)]n (1) acs.orgresearchgate.net | Polynuclear | Octahedral | Tridentate, α-carboxylate bridging | 1D chiral helical chain |

| [Co(H₂O)₄]n[Co₂(Hcit)₂(H₂O)₄]n·6nH₂O (2) acs.org | Polynuclear | Octahedral | Tridentate, β-carboxylate bridging | 1D polymeric chain |

| [Co(H₂O)₆]n[Co(Hcit)(H₂O)]₂n·2nH₂O (3) acs.orgacs.org | Polynuclear | Octahedral | Tridentate | Infinite chain |

| (NH₄)₂n[Co₂(Hcit)₂(H₂O)₂]n (4) acs.orgacs.org | Polynuclear | Octahedral | Tridentate, β-carboxylate bridging | 2D layered complex |

Dinuclear Assemblies

Synthetic studies focusing on soluble species of cobalt(II) with citric acid have led to the isolation of dinuclear complexes. researchgate.netucy.ac.cy At a pH of approximately 5, a dinuclear complex with the formula [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻ can be isolated with either potassium (K⁺) or sodium (Na⁺) as the counterion. researchgate.netnih.gov

X-ray crystallography of these dinuclear assemblies reveals that the two cobalt(II) ions are held together by two citrate ligands. ucy.ac.cynih.gov Each Co(II) ion is in an octahedral coordination environment. This geometry is achieved through tridentate coordination by one citrate ligand. The coordination sphere of each cobalt ion is completed by a monodentate bond from a carboxylate group of the adjacent citrate ligand and two water molecules. researchgate.netnih.gov Magnetic susceptibility and Electron Paramagnetic Resonance (EPR) studies on the solid-state material indicate a weak magnetic interaction between the two Co(II) centers within the dinuclear unit. ucy.ac.cynih.gov However, in solution, spectroscopic evidence suggests that this dimeric structure may break down to form mononuclear octahedral Co(II)-citrate species. ucy.ac.cynih.gov

Table 1: Crystallographic Data for Dinuclear Cobalt(II) Citrate Hydrate (B1144303) Complexes

| Parameter | K⁺ Salt ([Co₂(C₆H₅O₇)₂(H₂O)₄]K₂) | Na⁺ Salt ([Co₂(C₆H₅O₇)₂(H₂O)₄]Na₂) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 10.348(5) | 9.234(4) |

| b (Å) | 11.578(6) | 11.913(4) |

| c (Å) | 12.138(6) | 11.728(6) |

| **β (°) ** | 112.62(2) | 99.93(2) |

| **Volume (ų) ** | 1342(1) | 1271(1) |

| Z | 2 | 2 |

Polymeric Chain and Layered Structures

The interaction between cobalt(II) ions and citric acid in aqueous solutions under acidic conditions (pH 1-4) can lead to the formation of several coordination polymers with distinct structural features. researchgate.netacs.org A fundamental characteristic of these structures is the tridentate coordination of the citrate ligand to the Co(II) ion, involving the α-hydroxyl, α-carboxylate, and one of the β-carboxylate groups. researchgate.netacs.org The extension into polymeric frameworks occurs through further coordination by either the α-carboxylate or β-carboxylate groups. researchgate.netacs.org

Examples of these polymeric structures include:

A chiral helical chain : Formed by the complex [Co(H₂cit)(H₂O)]n, where the chain propagates along the crystal's a-axis via bridging oxygen atoms of the α-carboxylate group. researchgate.netacs.org This arrangement leaves the β-carboxylic acid group uncoordinated and available for strong hydrogen bonding. researchgate.netacs.org

A one-dimensional polymeric chain : This structure is built from dimeric [Co₂(Hcit)₂(H₂O)₄]²⁻ units that are linked through the β-carboxylate groups to [Co(H₂O)₄]²⁺ and other dimeric units. researchgate.netacs.org

An infinite chain : The [Co(Hcit)(H₂O)]⁻ unit can form a simple infinite chain structure. researchgate.netacs.org

A layered complex : A two-dimensional layered structure can be formed through links established by the oxygen atoms of the β-carboxylate groups of a dimeric [Co₂(Hcit)₂(H₂O)₂] unit. researchgate.netacs.org Another example is a square two-dimensional polymer composed of Co(II) citrate cubane (B1203433) units bridged by six-coordinate Co(II) cations. nih.gov

Influence of pH and Counterions on Coordination and Speciation

The formation of specific cobalt(II) citrate species and their subsequent structural assemblies are critically dependent on the pH of the solution and the identity of the counterions present. researchgate.netacs.org Depending on the pH and the concentration of the ligand, cobalt(II) can form various protonated and non-protonated complexes, such as [CoH₂cit]⁺, [CoHcit], [Cocit]⁻, and [Co(cit)₂]⁴⁻. researchgate.net

The influence of pH is clearly demonstrated by the different complexes isolated at various pH values. For instance, dinuclear complexes of the type [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻ are typically formed at a pH of around 5. ucy.ac.cynih.gov In contrast, at a higher pH of approximately 8, a mononuclear complex, (NH₄)₄[Co(C₆H₅O₇)₂], is isolated. nih.gov In this species, the Co(II) ion is in a distorted octahedral environment, coordinated by two citrate ligands. nih.gov Studies have shown that citrate ligands tend to coordinate with Co²⁺ at a pH greater than 4.5. researchgate.net Below this pH, Co(H₂O)₆²⁺ is likely the main cobalt species in solution. researchgate.net

Counterions also play a crucial role in determining the final structure. The isolation of different polymeric structures, and the interconversion between them, has been shown to be dependent on the specific counterion used, such as NH₄⁺. researchgate.netacs.org For example, the layered complex (NH₄)₂n[Co₂(Hcit)₂(H₂O)₂]n is formed in the presence of ammonium (B1175870) ions. researchgate.netacs.org

Table 2: pH-Dependent Speciation of Cobalt(II) Citrate

| pH Range | Predominant Cobalt-Citrate Species | Structural Characteristics |

|---|---|---|

| < 4.5 | [Co(H₂O)₆]²⁺ | Primarily hexaaquacobalt(II) ion; minimal complexation. researchgate.net |

| ~ 5 | [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻ | Dinuclear complex. ucy.ac.cynih.gov |

| ~ 5 | [Co(C₆H₅O₇)]⁻ | Mononuclear complex present in solution. ucy.ac.cynih.gov |

| > 8 | [Co(C₆H₅O₇)₂]⁴⁻ | Mononuclear complex with two citrate ligands. nih.gov |

| 1 - 4 | Polymeric Species | Formation of 1D chains and 2D layers. researchgate.netacs.org |

Data compiled from references researchgate.netucy.ac.cynih.govresearchgate.netacs.orgnih.gov.

Hydrogen Bonding Networks within Cobalt(II) citrate Hydrate Structures

In the polymeric complex [Co(H₂cit)(H₂O)]n, the β-carboxylic acid group of the citrate ligand is not involved in coordination to the metal center; instead, it participates in forming strong hydrogen bonds within the crystal structure. researchgate.netacs.org In more complex layered structures, such as the two-dimensional polymer of cobalt citrate cubanes, an extensive hydrogen-bonding network is observed. nih.gov This network involves unligated water molecules that form both intralayer and layer-bridging hydrogen bonds, creating a robust three-dimensional supramolecular assembly. nih.gov These networks can be quite complex, with lattice water molecules sometimes forming distinct clusters, such as tetramers, which are then integrated into the broader structure. researchgate.net The stability of the crystal lattice is often significantly enhanced by these intricate hydrogen-bonding schemes. nih.gov

Spectroscopic Characterization of Cobalt Ii Citrate Hydrate

Vibrational Spectroscopy for Functional Group Analysis and Coordination (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups of the citrate (B86180) ligand and determining how they coordinate to the cobalt(II) center. The spectra of cobalt(II) citrate complexes are analyzed by comparing them to the spectrum of free citric acid. Shifts in the vibrational frequencies of the carboxylate (COO⁻) and hydroxyl (C-OH) groups provide direct evidence of coordination.

In studies of various cobalt(II) citrate complexes, FT-IR spectroscopy has been used to characterize the compounds formed. ucy.ac.cynih.gov The analysis focuses on the asymmetric and symmetric stretching vibrations of the carboxylate groups. The positions of these bands are sensitive to whether the carboxylate group is free (ionic) or coordinated to the metal ion. When a carboxylate group coordinates to the Co(II) ion, the frequencies of these vibrations shift, and the separation between the asymmetric and symmetric stretching frequencies (Δν) can give clues about the coordination mode (e.g., monodentate, bidentate chelating, or bridging).

Research has shown that the citrate ligand typically binds to the Co(II) ion in a tridentate fashion, utilizing the α-hydroxyl group, the α-carboxylate group, and one of the β-carboxylate groups. acs.org This coordination is confirmed by changes in the vibrational bands associated with these specific groups in the FT-IR spectrum. For instance, the involvement of the α-hydroxyl group in coordination is inferred from shifts in the C-O stretching and O-H bending vibrations. While detailed band assignments for cobalt(II) citrate hydrate (B1144303) are specific to the exact crystalline form, the general principles of carboxylate and hydroxyl coordination analysis are consistently applied. ucy.ac.cyacs.org

Electronic Spectroscopy for d-d Transitions and Speciation Studies (UV/Visible)

Electronic spectroscopy, specifically in the Ultraviolet-Visible (UV-Vis) range, is a cornerstone for studying the d-d electronic transitions of the Co(II) ion and for investigating the formation of different complex species in solution. researchgate.net The Co(II) ion has a d⁷ electronic configuration. In an octahedral coordination environment, as is common for cobalt(II) citrate hydrates, its electronic spectrum is characterized by spin-allowed d-d transitions. nih.govresearchgate.net

A typical UV-Vis spectrum for an octahedral Co(II) complex, such as the hexaaquacobalt(II) ion [Co(H₂O)₆]²⁺, shows a primary absorption band in the visible region. docbrown.infouwimona.edu.jm For cobalt(II) citrate complexes in an octahedral geometry, the spectrum generally displays absorption bands corresponding to transitions from the ⁴T₁g(F) ground state to higher energy quartet states, primarily the ⁴T₂g(F) and ⁴T₁g(P) states. researchgate.netnih.gov

UV-Vis spectroscopy is also a powerful tool for speciation studies, revealing how the cobalt-citrate complexes change with varying pH. ucy.ac.cynih.gov For example, studies have identified the formation of a mononuclear complex, [Co(C₆H₅O₇)]⁻, which is optimally present around pH 5. ucy.ac.cynih.gov At a higher pH of approximately 8, a different mononuclear species, (NH₄)₄[Co(C₆H₅O₇)₂], has been synthesized and characterized. nih.govresearchgate.net The UV-Vis spectra of these different species show distinct absorption features, allowing for their identification and characterization in solution. Solution studies suggest that even when a dinuclear complex is isolated in the solid state, it may dissociate into a mononuclear octahedral Co(II)-citrate species in solution. ucy.ac.cynih.gov

| Transition | Typical Wavenumber (cm⁻¹) for Octahedral Co(II) | Assignment |

| ν₁ | ~8,000 - 10,000 | ⁴T₂g(F) ← ⁴T₁g(F) |

| ν₂ | ~16,000 | ⁴A₂g(F) ← ⁴T₁g(F) |

| ν₃ | ~19,000 - 22,000 | ⁴T₁g(P) ← ⁴T₁g(F) |

Note: The exact positions of the absorption bands for Cobalt(II) citrate hydrate can vary depending on the specific complex and its environment. Data compiled from general observations of octahedral Co(II) complexes. researchgate.netuwimona.edu.jmnih.gov

Electron Paramagnetic Resonance (EPR) Studies on Cobalt(II) Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for probing the electronic structure of paramagnetic species, such as the high-spin Co(II) ion (S=3/2). ohiolink.edu EPR studies performed on various cobalt(II) citrate complexes have been crucial in confirming the high-spin state of the cobalt centers and providing details about their coordination environment. nih.govresearchgate.net

In a crystalline sample of (NH₄)₄[Co(C₆H₅O₇)₂], the EPR spectrum shows a signal consistent with a high-spin Co(II) system, corroborating magnetic susceptibility measurements. nih.govresearchgate.net For dinuclear cobalt(II) citrate complexes studied in the solid state, EPR can indicate the presence of weak magnetic interactions between the two adjacent Co(II) ions. ucy.ac.cynih.gov

When these complexes are dissolved, EPR, in conjunction with UV-Vis spectroscopy, suggests that the dimeric structure often breaks down to yield mononuclear octahedral Co(II)-citrate species. ucy.ac.cynih.gov The features of the EPR spectrum are highly sensitive to the symmetry of the coordination environment around the cobalt ion. marquette.edu While high-symmetry inorganic Co(II) complexes in solution can sometimes yield uninformative spectra, the lower symmetry often enforced by ligands like citrate in biological or chemical systems can result in information-rich spectra. marquette.edu The Co(II) ion in these complexes is EPR active and its spectral parameters provide a fingerprint of its electronic properties and coordination. osti.govnih.gov

X-ray Diffraction Studies for Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of crystalline solids. Both single-crystal XRD and powder XRD (PXRD) have been applied to cobalt(II) citrate complexes to elucidate their crystal structures and confirm phase purity.

Single-crystal X-ray crystallography on a mononuclear complex, (NH₄)₄[Co(C₆H₅O₇)₂], revealed a distorted octahedral geometry around the Co(II) ion, which is coordinated by two citrate ligands. researchgate.netnih.govresearchgate.net Similarly, the structures of dinuclear complexes, such as the potassium salt K₂[Co₂(C₆H₅O₇)₂(H₂O)₄], have been determined. ucy.ac.cynih.gov In this dinuclear assembly, each Co(II) ion is in an octahedral environment, coordinated by two citrate ligands in a tridentate fashion, along with two water molecules. ucy.ac.cynih.gov The citrate ligand acts as a bridge, with one of its carboxylate groups coordinating to the adjacent Co(II) unit. ucy.ac.cy

Studies have revealed a diversity of polymeric cobalt(II) citrate structures depending on pH and the counterions present. acs.org These studies consistently show the Co(II) ion in an octahedral coordination environment where the citrate ligand binds tridentately through its α-hydroxyl, α-carboxylate, and one β-carboxylate group. acs.org Powder XRD is used to characterize bulk samples, confirming the phase of the synthesized material or analyzing materials for which single crystals cannot be obtained. researchgate.netresearchgate.netresearchgate.net

| Compound | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| K₂[Co₂(C₆H₅O₇)₂(H₂O)₄] | Monoclinic | P2₁/n | a = 10.348(5) Å, b = 11.578(6) Å, c = 12.138(6) Å, β = 112.62(2)° | ucy.ac.cynih.gov |

| Na₂[Co₂(C₆H₅O₇)₂(H₂O)₄] | Monoclinic | P2₁/c | a = 9.234(4) Å, b = 11.913(4) Å, c = 11.728(6) Å, β = 99.93(2)° | ucy.ac.cynih.gov |

| (NH₄)₄[Co(C₆H₅O₇)₂] | Details not fully provided in abstracts | Details not fully provided in abstracts | Details not fully provided in abstracts, but structure solved | researchgate.netnih.gov |

Thermal Decomposition Pathways of Cobalt Ii Citrate Hydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Investigations

The TGA curve would be expected to show distinct weight loss stages corresponding to the removal of water molecules and the subsequent decomposition of the citrate (B86180) ligand. The DSC curve would display endothermic peaks associated with dehydration and melting, followed by exothermic peaks corresponding to the oxidative decomposition of the organic component. rsc.orgresearchgate.net

Interactive Data Table: Predicted Thermal Events for Cobalt(II) Citrate Dihydrate Decomposition

| Temperature Range (°C) | Technique | Event | Predicted Weight Loss (%) |

| 50 - 250 | TGA/DSC | Dehydration (Loss of 2 H₂O) | ~11.5% |

| 250 - 420 | TGA/DSC | Decomposition of anhydrous citrate | ~44% |

| > 420 | TGA | Stable residue (Cobalt Oxide) | - |

Note: The data in this table is predicted based on the thermal analysis of analogous compounds, such as zinc citrate dihydrate. matec-conferences.org

Dehydration Processes and Mechanisms of Water Release

The initial stage in the thermal decomposition of cobalt(II) citrate hydrate (B1144303) involves the release of its water of hydration. rsc.orgrsc.org Based on the analysis of similar hydrated metal citrates, this process is expected to occur in one or more steps, each corresponding to the removal of a specific number of water molecules. matec-conferences.orgresearchgate.net For instance, in zinc citrate dihydrate, the water molecules are released in a single step. matec-conferences.org The dehydration is an endothermic process, as energy is required to break the bonds holding the water molecules within the crystal lattice. rsc.org

The general mechanism for the dehydration of a hydrated salt can be represented as:

Co₃(C₆H₅O₇)₂·nH₂O(s) → Co₃(C₆H₅O₇)₂(s) + nH₂O(g)

The temperature at which dehydration occurs can provide insights into the nature of the water molecules' bonding within the crystal structure. Loosely bound water is removed at lower temperatures, while more strongly coordinated water requires higher energy for its release.

Pyrolysis of Organic Ligands and Formation of Intermediate Phases

Following dehydration, the anhydrous cobalt(II) citrate undergoes pyrolysis, which is the thermal decomposition of the organic citrate ligand in the absence of oxygen. This is a complex process that involves the breaking of C-C and C-O bonds within the citrate molecule. rsc.org The pyrolysis of metal-organic frameworks (MOFs), which share structural similarities with metal citrates, often leads to the formation of metal and/or metal oxide particles embedded in a porous carbon matrix. rsc.orgrsc.org

During the pyrolysis of metal citrates, various intermediate phases can be formed. For example, the decomposition of zinc citrate is suggested to proceed through the formation of amorphous organic salts like zinc aconitate and citraconate before yielding the final metal oxide. matec-conferences.org Similarly, the pyrolysis of cobalt(II) citrate likely involves the formation of intermediate cobalt carboxylates and other organic fragments before complete decomposition. The final solid products of pyrolysis in an inert atmosphere are typically a mixture of cobalt metal and carbonaceous residues.

Formation Mechanisms of Cobalt Oxide Residues

The final solid residue from the thermal decomposition of cobalt(II) citrate hydrate is typically a cobalt oxide. The specific oxide formed (e.g., CoO, Co₃O₄) is highly dependent on the reaction atmosphere and temperature. tsijournals.comuji.es The formation of these oxides proceeds through the decomposition of the anhydrous citrate and any intermediate phases.

The general reactions for the formation of cobalt oxides from the citrate precursor can be simplified as:

Co₃(C₆H₅O₇)₂(s) + O₂(g) → 3CoO(s) + 12CO₂(g) + 5H₂O(g) 3Co₃(C₆H₅O₇)₂(s) + O₂(g) → Co₃O₄(s) + 36CO₂(g) + 15H₂O(g)

The mechanism involves the oxidation of Co(II) and the complete combustion of the organic ligand to carbon dioxide and water in an oxidizing atmosphere. In an inert atmosphere, the decomposition of the citrate ligand can produce reducing gases like carbon monoxide, which can lead to the formation of CoO or even metallic cobalt. researchgate.net The morphology and particle size of the resulting cobalt oxide can be influenced by the heating rate and the nature of the precursor. researchgate.net

Influence of Reaction Atmosphere on Decomposition Products

The composition of the atmosphere during thermal decomposition plays a critical role in determining the final products.

In an inert atmosphere (e.g., nitrogen, argon): The decomposition of cobalt(II) citrate hydrate will primarily involve pyrolysis of the organic ligand. This process can generate reducing gases, such as CO, which can reduce the cobalt(II) ions to metallic cobalt. Therefore, the final residue in an inert atmosphere is often a mixture of cobalt metal and cobalt(II) oxide (CoO), along with a carbonaceous char. researchgate.net Studies on the thermal decomposition of cobalt acetate (B1210297) have shown the formation of CoO and Co in a nitrogen atmosphere. mdpi.com

In an oxidizing atmosphere (e.g., air, oxygen): In the presence of oxygen, the organic citrate ligand undergoes complete combustion to carbon dioxide and water. The cobalt(II) is oxidized to higher oxidation states, leading to the formation of cobalt oxides. The most common oxide formed under these conditions is tricobalt tetraoxide (Co₃O₄), which has a spinel structure. uji.es At higher temperatures (typically above 900°C), Co₃O₄ may decompose to form CoO. rsc.org

Interactive Data Table: Influence of Atmosphere on Final Products

| Atmosphere | Typical Final Products |

| Inert (N₂, Ar) | Co, CoO, Carbonaceous residue |

| Oxidizing (Air, O₂) | Co₃O₄ (at lower temperatures), CoO (at higher temperatures) |

This clear difference in decomposition products highlights the importance of controlling the reaction atmosphere to synthesize specific cobalt-based materials from a cobalt(II) citrate hydrate precursor.

Computational Chemistry Investigations of Cobalt Ii Citrate Hydrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and predict the stable geometries of cobalt(II) citrate (B86180) complexes. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com Various functionals, which are approximations of the exchange-correlation energy, are used to model these systems, including Generalized Gradient Approximation (GGA), meta-GGA, and hybrid functionals. unige.ch

For cobalt(II) complexes, DFT is crucial for determining the preferred spin state. The Co(II) ion, with a d⁷ electron configuration, can exist in a high-spin (S=3/2) or low-spin state depending on the ligand field. unige.ch DFT calculations can predict the energy difference between these states, although the results can be sensitive to the chosen functional. Semilocal functionals may incorrectly predict the ground state, while hybrid functionals often provide a more reliable description of spin-state energetics. unige.ch

Furthermore, DFT is used to analyze the adsorption mechanisms of Co(II) ions. For example, in studies involving graphene oxide, DFT calculations have been used to determine the binding energy between Co(II) and various oxygen-containing functional groups, identifying the most favorable adsorption sites. mdpi.com

Table 1: Example DFT Calculated Adsorption Energies for Co(II) on Graphene Oxide Models (Note: This table illustrates the application of DFT for calculating binding energies; specific values for cobalt citrate hydrate (B1144303) surfaces would require dedicated studies.)

| Adsorbent Functional Group | Adsorbed Species | Calculated Binding Energy (Hartree) |

| Carboxyl (COO)⁻ | [GO(COO)… Co]⁺ | -1561.056966 |

| Epoxide (O)s⁻ | [GO(O)s… Co]⁺ | -1448.23174 |

| Epoxide (O) | [GO(O)… Co] | -1449.352687 |

| Data sourced from studies on graphene oxide and presented for illustrative purposes of DFT capabilities. mdpi.com |

Molecular Dynamics Simulations of Cobalt(II)-Citrate Interactions in Solution

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For cobalt(II) citrate in an aqueous solution, MD simulations can provide a detailed picture of the dynamic interactions between the cobalt-citrate complex, water molecules, and any other ions present.

These simulations model the motion of each atom over time by solving Newton's equations of motion. This allows for the observation of key solution-phase phenomena such as:

Solvation Shell Structure: MD can reveal the number of water molecules in the first and second solvation shells of the cobalt(II) ion and how this structure is perturbed by the coordination of the citrate ligand.

Complex Stability: While spectroscopic studies suggest that dimeric cobalt-citrate complexes found in the solid state can dissociate into mononuclear species in solution, MD simulations could model this process directly. acs.orgnih.govucy.ac.cy For example, EPR and UV-visible studies indicate that the dinuclear [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻ complex yields a mononuclear octahedral Co(II)-citrate species in solution. acs.orgucy.ac.cy

Ligand Exchange Dynamics: The simulation can track the exchange of water molecules or even parts of the citrate ligand with the bulk solvent, providing insights into the lability of the complex. researchgate.net

Influence of pH: By adjusting the protonation states of the citrate ligand and water molecules in the simulation box, MD can help visualize the structural consequences of pH changes on the cobalt-citrate complex.

While specific MD simulation studies focused solely on cobalt(II) citrate hydrate are not extensively detailed in the provided literature, the principles are well-established. For instance, MD simulations have been used to investigate the behavior of other cobalt-based catalysts in explicit water solutions, revealing the critical role of the interface between the catalyst and water. nih.gov

Modeling of Magnetic Properties in Cobalt(II) Complexes

The magnetic properties of cobalt(II) complexes are of significant interest, and computational modeling plays a vital role in their interpretation. High-spin Co(II) (d⁷) in an octahedral environment has a ³T₁g ground state, which leads to a significant orbital angular momentum contribution to the magnetic moment. nih.gov This makes the magnetic behavior complex and sensitive to distortions from ideal symmetry.

Computational models are used to analyze experimental data, such as temperature-dependent magnetic susceptibility (χMT) measurements. The room temperature χMT value for a high-spin Co(II) ion is typically higher than the spin-only value of 1.875 cm³ K mol⁻¹, often falling in the range of 2.6-3.3 cm³ K mol⁻¹, indicating this large orbital contribution. nih.govresearchgate.net

Key parameters derived from modeling include:

Zero-Field Splitting (ZFS): In a distorted coordination environment, the degeneracy of the spin states is lifted even in the absence of a magnetic field. This is described by the axial (D) and rhombic (E) ZFS parameters. marquette.edu Negative D values indicate an easy-axis of anisotropy, which is a prerequisite for single-molecule magnet (SMM) behavior. marquette.edu

g-tensors: These tensors describe the interaction of the electron spin with an external magnetic field and are often anisotropic for Co(II) complexes.

Magnetic Exchange Coupling: In polynuclear complexes, such as the cobalt(II) citrate cubane (B1203433), modeling can determine the nature (ferromagnetic or antiferromagnetic) and magnitude of the magnetic interactions between the metal centers. acs.org

For example, an investigation of the cobalt(II) citrate cubane [C(NH₂)₃]₈{Co₄(cit)₄}·4H₂O revealed it to be a single-molecule magnet. ed.ac.uknih.gov Modeling of its magnetic properties yielded an energy barrier to magnetization reorientation (ΔE/kB) of 21 K. ed.ac.uknih.gov Ab initio calculations, such as CASSCF/NEVPT2, can be employed to calculate these magnetic parameters from first principles, providing deep insight into the electronic origins of the observed magnetic anisotropy. nih.govmarquette.edu

Table 2: Selected Magnetic Properties of Cobalt(II) Complexes

| Complex | χMT at 300 K (cm³ K mol⁻¹) | Key Modeled Property | Value |

| CoL1₂ | 2.614 | Energy Gap (Ground to 1st excited doublet) | 169.9 cm⁻¹ |

| CoL2₂·MeOH | 2.544 | Energy Gap (Ground to 1st excited doublet) | 116.5 cm⁻¹ |

| [C(NH₂)₃]₈{Co₄(cit)₄}·4H₂O | N/A | Energy Barrier (ΔE/kB) | 21 K |

| Data sourced from various cobalt complexes to illustrate typical modeled parameters. nih.goved.ac.uknih.gov |

Speciation Modeling in Aqueous Solutions

The interaction between cobalt(II) and citric acid in aqueous solution is highly dependent on pH, leading to the formation of various complex species. Speciation modeling uses thermodynamic stability constants to calculate the distribution of these species as a function of pH and reactant concentrations.

Experimental studies, often combining potentiometry and spectroscopy, provide the data needed to build these models. The results show a complex set of equilibria. researchgate.net At low pH (around 1-4), protonated, polymeric species such as [Co(H₂cit)(H₂O)]n are formed. acs.orgresearchgate.net As the pH increases to around 5, the mononuclear complex [Co(C₆H₅O₇)]⁻ becomes a dominant species. acs.orgnih.govucy.ac.cy This species is considered a likely fundamental unit for the formation of dinuclear complexes that can be isolated from the solution. acs.orgucy.ac.cy At higher pH (around 8), the mononuclear complex [Co(C₆H₅O₇)₂]⁴⁻, where two citrate ligands coordinate to the cobalt center, has been synthesized and characterized. nih.gov

Speciation diagrams, which plot the percentage of each cobalt-containing species versus pH, are the primary output of this modeling. These diagrams are crucial for understanding which cobalt-citrate complex is prevalent under specific conditions, which has significant implications for bioavailability, reactivity, and the design of synthesis procedures. For example, the formation of various polymeric cobalt(II) citrate complexes demonstrates that pH, counterions, and reaction temperature are all essential factors in determining the final structure. acs.orgresearchgate.net

Table 3: Experimentally Identified Cobalt(II)-Citrate Species at Different pH Values

| pH Range | Predominant or Isolated Species | Reference |

| 1 - 4 | [Co(H₂cit)(H₂O)]n, [Co(H₂O)₄]n[Co₂(Hcit)₂(H₂O)₄]n·6nH₂O | acs.orgresearchgate.net |

| ~ 5 | [Co(C₆H₅O₇)]⁻, [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻ | acs.orgnih.govucy.ac.cy |

| ~ 8 | [Co(C₆H₅O₇)₂]⁴⁻ | nih.gov |

Theoretical Insights into Reaction Mechanisms and Catalytic Pathways

Theoretical calculations, particularly using DFT, provide invaluable insights into the potential reaction mechanisms and catalytic applications of cobalt complexes. While specific studies on the catalytic pathways of cobalt(II) citrate hydrate are not abundant, the principles can be understood from research on related cobalt-based catalysts.

These investigations typically involve mapping the potential energy surface of a proposed catalytic cycle. This includes:

Identifying Intermediates: Calculating the structure and stability of all intermediate species in the reaction pathway.

Locating Transition States (TS): Finding the highest energy point along the reaction coordinate between two intermediates. The energy of the transition state determines the activation barrier for that step.

For example, in cobalt-catalyzed C-O functionalization reactions, DFT studies have proposed a plausible mechanism involving the initial reduction of a Co(II) precatalyst, followed by oxidative addition to the C-O bond, transmetalation, and final reductive elimination. nih.gov In the context of water oxidation, DFT calculations on cobalt-based catalysts have identified high-valent Co(IV)-oxyl species as key reactive intermediates that facilitate the formation of the O-O bond. nih.gov A cobalt-citrate metal-organic framework (UTSA-16) has been shown to be an efficient electrocatalyst for water oxidation, with its activity attributed to the synergistic effect of its porous structure and the in-situ formation of high-valent cobalt species. researchgate.net

These theoretical studies can elucidate rate-determining steps, explain stereoselectivity, and guide the rational design of more efficient catalysts. nih.gov By applying these computational strategies, it is possible to explore the potential of cobalt(II) citrate complexes in various catalytic transformations.

Applications in Materials Science and Nanotechnology

Precursor for Advanced Cobalt-Containing Materials

The utility of cobalt(II) citrate (B86180) hydrate (B1144303) as a precursor stems from its ability to decompose cleanly into cobalt oxides or to participate in reactions that form more complex cobalt-based materials. The citrate ligand can act as a fuel or a complexing agent during synthesis, which can influence the morphology, particle size, and crystalline structure of the final product.

Cobalt(II) citrate hydrate is an effective precursor for the synthesis of cobalt oxide nanoparticles, particularly cobalt(II,III) oxide (Co3O4). The thermal decomposition of cobalt-citrate complexes is a key method for producing these nanomaterials.

One area of research has focused on using cobalt-citrate complexes to create mesoporous Co3O4 materials. In this process, a cobalt-citrate complex is first formed and then dissociated under alkaline conditions to produce Co(OH)2 nanosheets. Subsequent calcination (heating) of these nanosheets leads to the formation of amorphous and mesoporous Co3O4 polymer.cn. The resulting material possesses a high surface area, which is advantageous for applications in energy storage polymer.cn.

Similarly, lithium-cobalt citrate precursors have been successfully used to synthesize lithium-cobalt mixed oxides at relatively low temperatures. For instance, the thermal decomposition of a (NH4)3LiCo(C6H5O7)2 precursor at 400 °C yields monophase powders of rhombohedral LiCoO2 bohrium.com. These powders consist of hexagonal individual particles with diameters ranging from 80 to 120 nm bohrium.com. The use of a citrate precursor allows for the formation of these crystalline structures at lower temperatures compared to traditional solid-state reactions.

The general principle of using organic cobalt precursors, such as citrates, for synthesizing cobalt oxide nanoparticles is well-established. The decomposition pathway is influenced by the atmosphere and temperature, leading to different cobalt oxide phases like CoO or Co3O4 mdpi.comresearchgate.net.

Table 1: Synthesis of Cobalt Oxides from Citrate Precursors

| Precursor | Synthesis Method | Resulting Material | Key Findings | Reference |

|---|---|---|---|---|

| Cobalt-citrate complex | Formation of complex, disassociation, and calcination | Mesoporous Co3O4 | Resulting material has a high surface area and exhibits excellent electrochemical capacitance. | polymer.cn |

| (NH4)3LiCo(C6H5O7)2 | Thermal decomposition at 400 °C | Rhombohedral LiCoO2 | Produces monophase powders of hexagonal nanoparticles (80-120 nm). | bohrium.com |

Cobalt-containing materials are critical for the advancement of battery and energy storage technologies, particularly in the cathodes of lithium-ion batteries. Cobalt(II) citrate hydrate serves as a valuable precursor in the synthesis of these cathode materials.

The synthesis of LiCoO2 from lithium-cobalt citrate precursors is a prime example of its application in this field bohrium.com. The resulting rhombohedral LiCoO2, when used as an active cathode material in lithium cells, demonstrates stable electrochemical performance. Cyclic voltammetry studies show minimal changes in the main cathodic and anodic peaks, and the cell capacity loss is limited compared to materials synthesized via other low-temperature methods bohrium.com. This highlights the advantage of using citrate precursors for creating high-performance battery materials.

Furthermore, mesoporous Co3O4 derived from cobalt-citrate complexes has shown significant potential for use in electrochemical capacitors, also known as supercapacitors polymer.cnpolymer.cn. These materials exhibit high specific capacitance (427 F g⁻¹) and good cycle life, making them promising for high-performance energy storage devices polymer.cnpolymer.cn. The porous structure created through the citrate-based synthesis route is crucial for achieving these desirable electrochemical properties.

Cobalt(II) citrate plays a significant role in the fabrication of advanced magnetic materials, including single-molecule magnets (SMMs) and magnetic nanoparticles.

A notable example is the synthesis of a cobalt(II) citrate cubane (B1203433) complex, [C(NH2)3]8{Co4(cit)4}·4H2O, which exhibits properties of a single-molecule magnet nih.goved.ac.uk. This material displays slow relaxation of magnetization, a characteristic feature of SMMs, with an energy barrier to reorientation of the magnetization (ΔE/kB) of 21 K nih.gov. Such materials are of great interest for potential applications in high-density data storage and quantum computing. The magnetic properties are evident through frequency-dependent peaks in the out-of-phase AC magnetic susceptibility and temperature-dependent hysteresis loops nih.gov.

Additionally, the citrate-gel method, which involves the formation of metal-citrate complexes in a gel, is widely used to synthesize magnetic nanoparticles like cobalt ferrite (CoFe2O4) researchgate.netnih.gov. In this sol-gel auto-combustion method, cobalt nitrate (B79036) and iron nitrate are reacted with citric acid. The subsequent heat treatment of the gel precursor leads to the formation of crystalline CoFe2O4 nanoparticles researchgate.net. The magnetic properties of these nanoparticles, such as saturation magnetization and coercivity, can be tuned by adjusting the synthesis conditions, making them suitable for applications like magnetic hyperthermia researchgate.net.

Table 2: Magnetic Materials Derived from Cobalt Citrate Precursors

| Precursor System | Synthesis Method | Resulting Material | Magnetic Property | Reference |

|---|---|---|---|---|

| Cobalt(II) ion and Citric Acid | Aqueous reaction with guanidinium carbonate | Cobalt(II) citrate cubane [C(NH2)3]8{Co4(cit)4}·4H2O | Single-Molecule Magnet | nih.goved.ac.uk |

| Cobalt nitrate, iron nitrate, citric acid | Sol-gel auto-combustion | Cobalt ferrite (CoFe2O4) nanoparticles | Ferrimagnetic | researchgate.net |

Utilization in Coatings and Pigment Technologies

Cobalt compounds have a long history of use in producing vibrant and durable pigments, and materials derived from precursors like cobalt(II) citrate hydrate continue this tradition in modern coatings and pigment technologies stanfordmaterials.comamericanelements.com. The thermal decomposition of cobalt salts is a common route to produce cobalt-based pigments.

For example, the calcination of cobalt precursors with alumina (B75360) (Al2O3) can yield the iconic brilliant blue pigment, cobalt aluminate (CoAl2O4) ejmse.ro. This process involves heating a mixture of a cobalt source, such as cobalt oxide derived from a precursor, and alumina to high temperatures (e.g., 1200°C) ejmse.ro. Cobalt pigments are highly valued for their exceptional color stability, lightfastness, and resistance to chemical degradation, making them suitable for a wide range of applications, from fine art paints to industrial coatings stanfordmaterials.com. The unique electronic structure of cobalt ions within the crystal lattice of these pigments is responsible for their intense and stable colors stanfordmaterials.com.

Development of Hybrid Materials and Nanocomposites

Cobalt(II) citrate is also utilized in the development of novel hybrid materials and nanocomposites, where it can be incorporated into a polymer matrix to impart specific functionalities.

A key example is the creation of antimicrobial food packaging materials. A bioinorganic complex of Co(II)-citrate has been successfully incorporated into polylactic acid (PLA) films mdpi.com. These composite PLA-(Co-cit) films demonstrate antimicrobial activity against common foodborne pathogens like Listeria monocytogenes. The Co(II)-citrate complex, as a hybrid metal-organic species, confers this antimicrobial property to the biodegradable polymer film, showcasing its potential for active packaging applications that can enhance food safety and shelf life mdpi.com. The development of such hybrid materials represents an innovative application of cobalt citrate complexes beyond traditional materials synthesis.

Catalytic Applications of Cobalt Ii Citrate Hydrate

Role as a Catalyst and Precursor in Organic Synthesischemimpex.comfigshare.comnih.gov

Cobalt(II) citrate (B86180) hydrate (B1144303) is recognized for its utility in organic synthesis, where it can enhance reaction rates and selectivity in the production of fine chemicals. chemimpex.com It is often employed as a precursor to generate cobalt-containing materials, such as cobalt oxides, which are pivotal in various catalytic processes. chemimpex.comresearchgate.net The synthesis of aqueous, soluble, mononuclear cobalt(II)-citrate complexes highlights its role as a starting material for creating potentially bioavailable forms of cobalt and other specialized chemical structures. nih.gov The interaction between cobalt(II) ions and citric acid can lead to the formation of diverse polymeric cobalt(II) citrate complexes, with the resulting structures being highly dependent on factors like pH, temperature, and the presence of counterions. figshare.comacs.orgacs.org

While cobalt(II) complexes are effective catalysts for hydrogenation, cobalt(II) citrate hydrate primarily serves as a precursor to the active catalytic species. Earth-abundant cobalt has been extensively investigated for hydrogenation reactions. mdpi.com For instance, cobalt(II) complexes have demonstrated the ability to catalytically hydrogenate olefins under mild conditions (1 atm H₂, 23 °C). nih.gov Specific cobalt(II) alkyl complexes are active precatalysts for the hydrogenation of both olefins and ketones. lanl.gov

The performance of these catalysts is highly dependent on their physical and chemical properties, which are influenced by the precursor. Cobalt catalysts derived from precursors like cobalt citrate are used in the hydrogenation of molecules such as 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-dimethylfuran (B142691) (DMF). mdpi.com The selectivity and activity in such cascade reactions are strongly linked to the conversion rates and the nature of the catalyst. mdpi.com Studies on various cobalt catalysts show that terminal alkenes can be selectively hydrogenated, and some catalyst systems can even promote the rearrangement of olefins into more thermodynamically stable products through radical pathways. nih.gov

Cobalt(II) ions, which can be sourced from cobalt(II) citrate, are effective catalysts for oxidation reactions. A classic example involves the cobalt-catalyzed oxidation of tartaric acid by hydrogen peroxide. youtube.com In this reaction, the cobalt(II) ion is first oxidized to a cobalt(III) complex, which then facilitates the oxidation of the organic substrate. youtube.com The cobalt(III) is subsequently reduced back to cobalt(II), completing the catalytic cycle and demonstrating the catalyst's ability to participate in the reaction pathway and be regenerated. youtube.com

Furthermore, cobalt citrate can be used as a precursor to synthesize cobalt oxide (Co₃O₄) catalysts. researchgate.net These oxide materials are noted for their catalytic activity in various oxidation processes, including the sonochemical oxidation of vanillyl alcohol to vanillin (B372448) and as an alternative to platinum in the oxygen evolution reaction (OER) in alkaline media. americanelements.commdpi.com The efficacy of the resulting cobalt oxide catalyst is linked to synergistic effects and the potential formation of Co(IV) intermediate species during the reaction. mdpi.com

Cobalt(II) complexes derived from precursors like cobalt citrate show significant catalytic activity in polymerization reactions. For example, a square planar cobalt(II) complex has been proven effective in the ring-opening polymerization (ROP) of L-lactide to produce polylactide (PLA), a biodegradable polymer. ias.ac.in The choice of solvent was found to significantly impact the reaction, with dichloromethane (B109758) providing higher reactivity compared to toluene (B28343) or tetrahydrofuran (B95107) (THF). ias.ac.in

| Entry | Solvent | Time (min) | Conversion (%) |

| 1 | Toluene | 120 | 89 |

| 2 | THF | 120 | 72 |

| 3 | CH₂Cl₂ | 45 | 96 |

Table 1: Effect of different solvents on the ring-opening polymerization of L-lactide catalyzed by a Cobalt(II) complex at 30 °C. Data sourced from J. Chem. Sci. (2020) 132:25. ias.ac.in

Cobalt(II) citrate itself is integral to a modified Pechini method, a process based on the transesterification reaction between metal-citrate complexes and hydroxyl groups of a polymerizing agent like ethylene (B1197577) glycol. researchgate.net This method is used to create versatile materials, such as hollow Co₃O₄ architectures, for various applications. acs.org Additionally, cobalt(II) complexes catalyze the coupling of CO₂ and epoxides, such as styrene (B11656) oxide, to form cyclic carbonates, demonstrating another facet of their catalytic utility in polymerization and addition reactions. ias.ac.in

Applications in Fischer-Tropsch Synthesismdpi.com

Cobalt is a commercially significant catalyst for Fischer-Tropsch (FTS) synthesis, a process that converts syngas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons. mdpi.com Cobalt catalysts are favored for their high activity, high selectivity towards producing desirable linear long-chain hydrocarbons, and a low rate of deactivation. mdpi.com

Cobalt(II) citrate serves as an excellent precursor for preparing supported cobalt catalysts for FTS. The choice of precursor is critical as it influences the final properties of the catalyst, such as the dispersion of cobalt particles and the interaction between the cobalt and the support material. rsc.orgosti.gov For example, modifying a SiC support with alumina (B75360) and then impregnating it with a cobalt precursor can enhance the dispersion of Co₃O₄ particles. rsc.org This leads to stronger cobalt-alumina interactions, resulting in smaller metallic cobalt particles and, consequently, higher CO conversion and greater catalyst stability. rsc.org The use of citric acid in the preparation of silica (B1680970) supports for iron-based FTS catalysts has been shown to alter the surface chemistry and metal-support interactions, a principle that applies equally to cobalt catalysts derived from citrate precursors. youtube.com

Catalysis in Hydrogen Production Systemsmdpi.comcapes.gov.br

Cobalt-based catalysts are promising for hydrogen production from various sources. Cobalt(II) citrate can be used to synthesize metallic cobalt catalysts that are active in producing hydrogen from mixtures of ethanol (B145695) and water. mdpi.com In one study, a cobalt catalyst demonstrated high activity for hydrogen production at temperatures between 500–600 °C, achieving an ethanol conversion of 97% and a hydrogen yield of 4.9 moles of H₂ per mole of ethanol under optimal conditions. mdpi.com

| Temperature (°C) | Ethanol Conversion (%) | H₂ Yield (mol/mol ethanol) |

| 350 | Low Activity | Low |

| 500-600 | High Activity | High |

| 550 | 97 | 4.9 |

Table 2: Performance of a cobalt catalyst in hydrogen production from an ethanol-water mixture at varying temperatures. Data sourced from MDPI (2020), 10(11), 3848. mdpi.com

These catalysts are also employed in the dry reforming of methane (B114726), where CO₂ and CH₄ are converted into syngas (H₂ and CO). capes.gov.br A ceria-supported cobalt catalyst showed high conversions for both CO₂ and CH₄ at 1023 K, producing a syngas mixture suitable for further applications like Fischer-Tropsch synthesis. capes.gov.br The effectiveness of these systems is vital as oxygen's role in energy metabolism, such as cellular respiration, is limited to the terminal stage, where it acts as the final hydrogen acceptor, driving the entire process. ncert.nic.in

Influence of Cobalt(II) citrate Precursors on Catalyst Performance and Selectivityacs.org

The choice of precursor is a determining factor in the ultimate performance and selectivity of a catalyst. Using cobalt(II) citrate as a precursor offers a method to control the final catalyst's properties. The conditions under which the cobalt(II) citrate precursor is prepared—such as pH, temperature, and counterions—dictate the structure of the resulting coordination polymers. figshare.comacs.org These structural variations in the precursor will, in turn, influence the characteristics of the final catalytic material derived from it upon thermal decomposition.

The Pechini method, which relies on the formation of metal-citrate complexes, is a prime example of how the precursor chemistry dictates the final catalyst architecture. researchgate.net The citrate ligand's ability to form complexes affects the dispersion and interaction of the metal with the support material. rsc.org Studies on FTS catalysts have explicitly shown that different cobalt precursors (e.g., acetate (B1210297), chloride, nitrate) lead to catalysts with varying performance, underscoring the importance of the precursor selection. osti.gov The citrate anion, in particular, can influence the metal-support interaction during catalyst preparation, which has been observed to affect the reduction behavior and particle size of the active metal, thereby controlling the catalytic activity and stability. youtube.com

Environmental Research Applications of Cobalt Ii Citrate Hydrate

Studies on Cobalt Mobility and Bioavailability in Environmental Systems

The mobility and bioavailability of cobalt in the environment are significantly influenced by its chemical form. When complexed with citrate (B86180), cobalt's behavior in soil and groundwater systems is altered compared to its free ionic state. The presence of citrate, a common organic acid in natural environments, can enhance the transport of cobalt.

Research on the biodegradation of cobalt-citrate complexes has provided critical insights into cobalt's mobility in groundwater. ornl.gov A study investigating the transport of cobalt-citrate complexes through packed sand columns, simulating subsurface environments, revealed that the bacterial consumption of citrate plays a crucial role. ornl.gov In these experiments, a bacterial community completely consumed the citrate, which led to a decrease in the pore water pH. ornl.gov This bacterially-mediated decrease in pH resulted in reduced sorption of cobalt to the solid phase, thereby enhancing its transport. ornl.gov

The study utilized different packing materials to represent common subsurface minerals: clean quartz sand, ferric oxide-coated sand, and hausmannite-coated sand. The transport of cobalt was found to be most rapid in quartz sand, followed by the iron-coated sand, and was most retarded in the manganese-coated sand. ornl.gov A significant portion of the cobalt retained by the quartz and iron-coated sands was easily exchangeable, whereas the cobalt retained by the manganese-coated sand was more strongly bound. ornl.gov These findings underscore that the biogeochemical cycling of citrate can have a profound impact on the mobility of cobalt in the subsurface.

The formation of cobalt-citrate complexes is also known to affect the metal's bioavailability. While strong complexation can increase the concentration of cobalt in the aqueous phase, making it more mobile, it doesn't necessarily translate to increased bioavailability for all organisms. The actual uptake by plants and microorganisms depends on the specific transport mechanisms they possess. In some near-subsurface environments, the increased mobility of cobalt has been attributed to the formation of complexes with dissolved organic matter, including citrate, which affects its sorption onto mineral surfaces. geologyscience.ru

Research on Soil and Water Contamination by Cobalt

Cobalt can be introduced into the soil and water environments through various anthropogenic activities, including industrial waste, the application of phosphate (B84403) fertilizers, and sewage sludge. scielo.br The form of cobalt, such as Cobalt(II) citrate, influences its persistence and movement in these systems.

Studies on cobalt-contaminated soil have explored various remediation strategies. One such study investigated the use of amendments like manure, clay, charcoal, zeolite, and calcium oxide to reduce the availability and uptake of cobalt by plants. mdpi.com The research found that high doses of cobalt significantly reduced the yield of spring barley and white mustard. mdpi.com The application of these amendments, however, could mitigate the negative effects by increasing the bioconcentration factor of cobalt in the plant roots while decreasing it in the above-ground parts, effectively phytostabilizing the cobalt in the soil. mdpi.com

Water contamination from cobalt mining is another significant area of research. Mining activities can release cobalt and other heavy metals into water bodies, often leading to the formation of acid mine drainage. ijsrem.com Research in this area focuses on understanding the mechanisms of contaminant release and their subsequent dispersion and accumulation in sediments, soil, and aquatic life. ijsrem.com The complexation of cobalt with naturally occurring organic ligands like citrate can influence its fate in these contaminated waters.

The following table summarizes findings from a study on the phytoremediation of cobalt-contaminated soil, illustrating the effect of different amendments on the yield of spring barley.

| Cobalt Dose (mg/kg soil) | Amendment | Yield of Above-Ground Parts (g FW/pot) | Yield of Roots (g FW/pot) |

| 0 | None | 25.0 | 10.0 |

| 160 | None | 0.5 | 1.0 |

| 320 | None | 0.0 | 1.0 |

| 160 | Manure | 5.0 | 2.5 |

| 160 | Clay | 3.0 | 2.0 |

| 160 | Charcoal | 4.0 | 2.2 |

| 160 | Zeolite | 3.5 | 2.1 |

| 160 | Calcium Oxide | 6.0 | 3.0 |

This table is based on data presented in a study on the remediation of cobalt-contaminated soil and is for illustrative purposes. mdpi.com

Development of Sorption-Spectroscopic Methods for Cobalt(II) Detection

Accurate and sensitive detection of Cobalt(II) in environmental samples is crucial for monitoring and managing contamination. Sorption-spectroscopic methods have emerged as a promising approach for this purpose, offering high sensitivity and the ability to pre-concentrate the analyte from complex matrices.

Research has focused on developing new sorption-spectroscopic methods for the determination of Cobalt(II) ions in environmental samples like wastewater and soil. scientists.uz One such method involves the use of an immobilized organic reagent on a polymer fiber sorbent. scientists.uz In a specific study, a spectrophotometric method was developed using an immobilized nitroso-R salt reagent to determine Co(II) content in wastewater and soils from an industrial area. scientists.uz The method demonstrated high sensitivity and efficiency, with the results being comparable to those obtained by inductively coupled plasma-mass spectrometry (ICP-MS). scientists.uz

The principle of this method involves the sorption of Co(II) ions onto the modified polymer fiber, where they form a colored complex with the immobilized reagent. The optical density of the sorbent is then measured using a spectrophotometer. The study optimized various parameters, including the pH of the solution, the concentration of the reagent, and the immobilization time, to achieve the best analytical performance. scientists.uz The maximum absorption wavelength for the Co(II) complex with the immobilized nitroso-R salt was found to be 419 nm. scientists.uz

While this particular study did not use citrate as a ligand in the detection step, the principles of sorption spectroscopy are applicable to systems involving cobalt-citrate complexes. The spectroscopic properties of Cobalt(II) citrate complexes, which have been well-characterized, could be exploited for their direct or indirect quantification in environmental samples. nih.gov